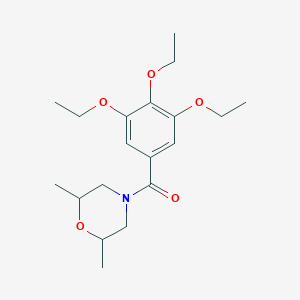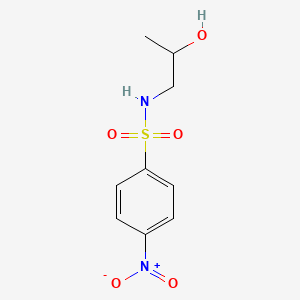![molecular formula C19H31NO2 B5154516 4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
4-[3-(2,6-diisopropylphenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,6-diisopropylphenoxy)propyl]morpholine, also known as DIPPM, is a chemical compound belonging to the class of morpholine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Pharmaceutical Importance
Morpholine and its derivatives, such as “4-[3-(2,6-diisopropylphenoxy)propyl]morpholine”, have significant pharmaceutical importance. They are used in the synthesis of many potent drugs due to their feasible physico-chemical properties (polarity and solubility), low cost, and wide availability . Chemical manipulations on morpholine-based molecules through structure-activity relationship strategy could help develop many interesting candidates of therapeutic significance to tackle a broad range of medical ailments .
Antiparasitic Activity
Some novel 4-[5-(4-phenoxyphenyl)-2H-pyrazole-3-yl]morpholine derivatives, which could potentially include “4-[3-(2,6-diisopropylphenoxy)propyl]morpholine”, were developed and tested against T. rhodesiense, T. cruzi, and P. falciparum K1 in vitro . These parasites cause diseases like African sleeping sickness, Chagas disease, and malaria, respectively. The results suggest that these derivatives could have potential antiparasitic activity.
Synthesis of Bulky Molecules
“4-[3-(2,6-diisopropylphenoxy)propyl]morpholine” has been used in the synthesis of new substituted [30]trithiadodecaazahexaphyrines (hemihexaphyrazines) by a crossover condensation of 2,5-diamino-1,3,4-thiadiazole with 4-chloro-5-(2,6-diisopropylphenoxy)- or 4,5-bis-(2,6-diisopropylphenoxy)phthalonitriles . These bulky molecules have potential applications in various fields, including materials science and medicine.
Propiedades
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-15(2)17-7-5-8-18(16(3)4)19(17)22-12-6-9-20-10-13-21-14-11-20/h5,7-8,15-16H,6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCANJOSWISLNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Diisopropylphenoxy)propyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5154443.png)


![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)
![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
